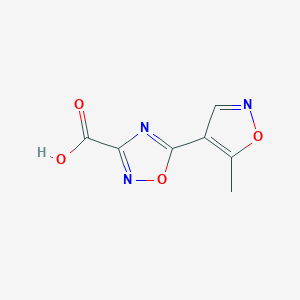

5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H5N3O4 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

5-(5-methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H5N3O4/c1-3-4(2-8-13-3)6-9-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |

InChI Key |

JSVLBTKALHDYMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Comparison of Synthesis Methods

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | Efficient for library synthesis, easy purification | Requires specialized equipment |

| Solution-Phase Synthesis | Flexibility in reagent selection, scalable | May require more purification steps |

| Green Chemistry Methods | Environmentally friendly, reduced waste | Limited scalability for some methods |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Example Reaction:

Amidation

The compound forms amide derivatives via coupling with primary or secondary amines using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This reaction is pivotal for creating bioactive derivatives .

Key Conditions:

-

Solvent: DMF or THF

-

Catalysts: EDC/HOAt or DCC/DMAP

Cyclization Reactions

The oxadiazole ring participates in cyclization to form fused heterocycles. For instance, treatment with hydroxylamine derivatives under microwave irradiation generates triazole or tetrazole hybrids, enhancing antimicrobial activity .

Example Protocol:

-

React with hydroxylamine hydrochloride in ethanol.

-

Heat at 100°C for 3 hours.

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the 3-position. Amines or thiols displace substituents in the presence of bases like potassium carbonate .

Experimental Data:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Benzylamine | 3-Benzylamino derivative | 69% | KCO, DMF, 80°C |

| Thiophenol | 3-Phenylthio derivative | 58% | EtN, CHCl, rt |

Oxidative Functionalization

Chloramine-T facilitates oxidative cyclization, forming sulfonamide-linked hybrids. This method is used to synthesize derivatives with antitumor properties .

Mechanism:

-

Oxidation of the oxadiazole ring by chloramine-T.

-

Cyclization with adjacent functional groups to form fused systems.

Photocatalytic Decarboxylation

Under UV light, the carboxylic acid group undergoes decarboxylation, releasing CO and generating a reactive intermediate for further functionalization.

Applications:

-

Synthesis of agrochemical intermediates.

-

Radiolabeling for pharmacokinetic studies.

Scientific Research Applications

5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features, molecular weights, and key substituents of analogous oxadiazole and isoxazole derivatives:

*Note: Calculated molecular weight assumes a structure analogous to but with an oxadiazole ring.

Key Observations :

- Bioisosterism : Replacing oxadiazole with isoxazole (as in ) reduces molecular weight but may alter metabolic stability .

Antibacterial Activity

A structurally related oxadiazole derivative, 5-(4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid, demonstrated potent activity against E. coli DNA gyrase (IC50 = 1.2 µM), highlighting the role of electron-withdrawing substituents (e.g., dichlorophenyl) in enhancing enzyme inhibition .

Antiplasmodial Activity

The compound 5-(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibited multi-stage antiplasmodial activity, likely due to the benzimidazole-piperidine moiety targeting Plasmodium kinases or proteases .

Solubility and Stability

Carboxylic acid derivatives like 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid () show improved aqueous solubility compared to ester precursors, which is critical for bioavailability .

Biological Activity

5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

This compound features a five-membered heterocyclic ring that is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound has demonstrated significant activity against various bacterial strains. For example:

- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 0.48 µg/mL to 500 µg/mL against Gram-positive bacteria, particularly Staphylococcus epidermidis (ATCC 12228) with an MIC of 0.48 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.48 | 0.48 |

| Other Gram-positive | 31.25 - 500 | 31.25 - 1000 |

This indicates a strong bactericidal effect, particularly against staphylococci .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. The compound has shown promising results in various cancer cell lines:

- IC50 Values : In a study involving multiple cancer cell lines, the compound displayed an IC50 value of approximately 92.4 µM against a panel of eleven different cancer types .

| Cancer Type | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 92.4 |

| Human gastric carcinoma | 92.4 |

| Human lung adenocarcinoma | 92.4 |

These findings suggest that the compound can inhibit cell proliferation effectively across different cancer types.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Research indicates that derivatives of oxadiazoles can reduce inflammation markers in vitro and in vivo models.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various oxadiazole derivatives, including our compound of interest. Results indicated that the compound significantly inhibited bacterial growth in both agar diffusion and broth microdilution assays .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound on normal human cells and found no adverse effects on cell viability, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. Modifications at specific positions on the oxadiazole ring can enhance or diminish their biological efficacy.

Q & A

Q. How can researchers optimize the synthesis of 5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid?

Methodology :

- Reaction Conditions : Reflux a mixture of 5-methylisoxazole-4-carboxylic acid derivatives (e.g., ethyl esters) with hydroxylamine hydrochloride in ethanol/water under controlled pH (7–8) to form the oxadiazole ring .

- Purification : Recrystallize the product using a DMF/acetic acid mixture to achieve >95% purity, as demonstrated in analogous oxadiazole syntheses .

- Yield Improvement : Optimize stoichiometry (1:1.1 molar ratio of starting materials) and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

- Structural Confirmation : Use single-crystal X-ray diffraction for unambiguous confirmation of the oxadiazole and isoxazole ring connectivity .

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to detect impurities <0.5% .

- Spectroscopic Data : Assign peaks via H NMR (δ 2.4–2.6 ppm for methyl groups on isoxazole) and IR (C=O stretch at 1700–1750 cm) .

Q. How should this compound be stored to ensure stability?

Methodology :

- Storage Conditions : Store in airtight containers at 0–6°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the oxadiazole ring .

- Handling : Avoid prolonged exposure to light or moisture, which may degrade the isoxazole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodology :

- Substituent Variation : Introduce substituents at the 3-carboxylic acid position (e.g., amides, esters) and evaluate bioactivity via in vitro assays (e.g., enzyme inhibition) .

- Computational Modeling : Use DFT calculations to correlate electronic effects (e.g., HOMO-LUMO gaps) with observed antibacterial or anti-inflammatory activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodology :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .

- Meta-Analysis : Cross-reference data from studies using identical derivatives (e.g., ethyl esters vs. free acids) to identify structural determinants of potency .

Q. How can impurities in synthesized batches be identified and quantified?

Methodology :

- LC-MS Profiling : Use high-resolution mass spectrometry to detect trace byproducts (e.g., uncyclized intermediates or hydrolyzed derivatives) .

- Pharmacopeial Standards : Follow USP guidelines for related compounds testing, including limits for residual solvents (<0.1%) and heavy metals (<10 ppm) .

Q. What computational tools predict the compound’s reactivity in complex biological systems?

Methodology :

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., COX-2 or β-lactamases) to predict binding affinities and metabolic pathways .

- ADMET Prediction : Use software like SwissADME to estimate solubility, permeability, and toxicity profiles .

Methodological Challenges and Solutions

3.1 Handling Low Solubility in Biological Assays

Solution :

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or benzyl esters) to enhance lipophilicity and cellular uptake .

- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without compromising assay validity .

3.2 Addressing Synthetic Byproducts in Scale-Up

Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.